2-Methoxy-6-nitrobenzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-6-4-2-3-5(9(12)13)7(6)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPBIIFFJYJUHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80535648 | |

| Record name | 2-Methoxy-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80535648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53967-73-0 | |

| Record name | 2-Methoxy-6-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53967-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80535648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methoxy-6-nitrobenzoic acid chemical properties

An In-Depth Technical Guide to 2-Methoxy-6-nitrobenzoic Acid: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a polysubstituted aromatic compound of significant interest in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, reactivity, and practical applications of this versatile intermediate. The narrative emphasizes the causal relationships behind its chemical behavior and outlines robust experimental considerations.

Core Chemical Identity and Physical Characteristics

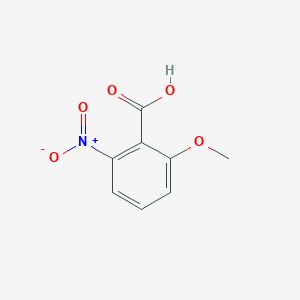

This compound is an aromatic compound characterized by a benzoic acid backbone substituted with a methoxy (-OCH₃) group at the 2-position and a nitro (-NO₂) group at the 6-position.[1] The interplay between these functional groups—the electron-donating methoxy group and the electron-withdrawing nitro and carboxylic acid groups—governs the molecule's unique electronic properties and chemical reactivity.[1][2]

Below is the chemical structure of this compound.

Sources

A Comprehensive Technical Guide to 2-Methoxy-6-nitrobenzoic Acid (CAS: 53967-73-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-Methoxy-6-nitrobenzoic acid, a key chemical intermediate. It covers its physicochemical properties, synthesis, analytical characterization, core reactivity, and applications, with a focus on providing actionable insights for laboratory and development settings.

Core Characteristics and Physicochemical Properties

This compound is an aromatic compound featuring a benzoic acid backbone substituted with both a methoxy (-OCH₃) group and a nitro (-NO₂) group at positions 2 and 6, respectively.[1] This specific arrangement of an electron-donating group (methoxy) and a strong electron-withdrawing group (nitro) ortho to the carboxylic acid dictates its unique chemical reactivity and utility as a synthetic building block.[1]

The compound typically appears as a solid at room temperature and is soluble in many organic solvents.[1] Its acidic nature, conferred by the carboxylic acid functional group, allows it to readily undergo reactions such as esterification and amidation.[1]

Table 1: Physicochemical and Spectroscopic Data Summary

| Property | Value | Source |

| CAS Number | 53967-73-0 | [1][2] |

| Molecular Formula | C₈H₇NO₅ | [1][2] |

| Molecular Weight | 197.14 g/mol | [1][2] |

| Melting Point | 180°C | [2] |

| Boiling Point | 374.6 ± 27.0 °C (Predicted) | [2] |

| Density | 1.430 g/cm³ (Predicted) | [2] |

| Appearance | Light brown solid | [3] |

| ¹H NMR (DMSO-d₆) | Signals typically observed for aromatic, methoxy, and carboxylic acid protons. | [4][5] |

| IR (cm⁻¹) | ~3000 (O-H), ~1700 (C=O), ~1530 (asymmetric NO₂), ~1350 (symmetric NO₂) | [5][6] |

Note: Spectroscopic data are based on characteristic values for the functional groups present and analysis of structurally similar compounds.

Synthesis and Purification Workflow

The synthesis of this compound is not commonly detailed as a standard laboratory preparation, as it is readily available from commercial suppliers.[7] However, a logical retrosynthetic approach would involve the nitration of 2-methoxybenzoic acid. The challenge in this approach lies in controlling the regioselectivity of the nitration to favor the 6-position over the other available positions on the aromatic ring.

A more strategically important transformation involving this compound is its reduction to 2-amino-6-methoxybenzoic acid, a crucial precursor in the synthesis of various biologically active molecules.[8][9]

Below is a representative workflow for the catalytic hydrogenation of this compound, a key step in its utilization for drug discovery.

Caption: General workflow for the reduction of this compound.

Experimental Protocol: Reduction to 2-Amino-6-methoxybenzoic Acid

This protocol describes a standard catalytic hydrogenation, a fundamental reaction in medicinal chemistry for converting nitroarenes to anilines.

Objective: To synthesize 2-Amino-6-methoxybenzoic acid from this compound.

Materials:

-

This compound (1 eq.)

-

Methanol (solvent)

-

10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂) for inerting

-

Celite or a similar filter aid

Equipment:

-

Parr hydrogenator or a similar pressure-rated reaction vessel

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean and dry. Add the magnetic stir bar.

-

Charging the Reactor: In the vessel, dissolve this compound in a suitable amount of methanol. Carefully add the Pd/C catalyst. Causality Note: Methanol is a common solvent for hydrogenations as it solubilizes many organic substrates and is relatively inert under these conditions. Pd/C is a highly efficient and widely used catalyst for the reduction of nitro groups.

-

Inerting: Seal the vessel and purge the system with nitrogen gas 3-5 times to remove all oxygen. Oxygen can form explosive mixtures with hydrogen and can also deactivate the catalyst.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi). Begin vigorous stirring. The reaction is often exothermic; monitoring the temperature and pressure drop can indicate the reaction's progress.

-

Reaction Monitoring: The reaction is typically complete when hydrogen uptake ceases (i.e., the pressure stabilizes). This can be confirmed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) of a small aliquot.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel again with nitrogen.

-

Catalyst Removal: Dilute the reaction mixture with additional methanol and filter it through a pad of Celite to remove the palladium catalyst. Trustworthiness Note: It is critical to filter the catalyst under an inert atmosphere as dry Pd/C can be pyrophoric and ignite in the presence of air. Rinse the filter cake with methanol to ensure complete recovery of the product.

-

Isolation: Combine the filtrate and washings. Remove the solvent using a rotary evaporator to yield the crude 2-Amino-6-methoxybenzoic acid.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final product with high purity.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry.

Reactivity and Key Synthetic Applications

The primary value of this compound in drug development lies in its function as a precursor to 2-amino-6-methoxybenzoic acid.[8] The resulting aminobenzoic acid derivative is a versatile intermediate with two key functional groups—an amine and a carboxylic acid—that can be selectively manipulated.[9]

Sources

- 1. CAS 53967-73-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 53967-73-0 [m.chemicalbook.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. 2-METHYL-6-NITROBENZOIC ACID(13506-76-8) 1H NMR [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 53967-73-0 [chemicalbook.com]

- 8. 2-Amino-6-methoxybenzoic acid | 53600-33-2 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

A Technical Guide to 2-Methoxy-6-nitrobenzoic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-6-nitrobenzoic acid (CAS No. 53967-73-0) is a substituted aromatic carboxylic acid of significant interest in synthetic organic chemistry.[1] Its unique molecular architecture, featuring a carboxylic acid, a methoxy group, and a nitro group on a benzene ring, makes it a versatile intermediate for the synthesis of complex molecules.[1][2] The strategic placement of an electron-donating group (methoxy) and a strong electron-withdrawing group (nitro) ortho to the carboxylic acid imparts distinct reactivity, rendering it a valuable building block in the development of novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive technical overview of its structure, physicochemical properties, spectroscopic signature, reactivity, and applications, with a focus on its utility in research and development.

Molecular Structure and Identification

The foundational step in utilizing any chemical intermediate is the unambiguous confirmation of its structure and identity. This compound is an aromatic compound characterized by a benzoic acid core substituted at the C2 and C6 positions.[1]

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Nitro-6-methoxybenzoic acid, 6-Nitro-o-anisic acid[1][3] |

| CAS Number | 53967-73-0[1][3][4] |

| Molecular Formula | C₈H₇NO₅[1][3][4] |

| Molecular Weight | 197.14 g/mol [1][4] |

| SMILES | COC1=CC=CC(=C1C(=O)O)N(=O)=O |

| InChI Key | ORPBIIFFJYJUHR-UHFFFAOYSA-N[1] |

graph "2_Methoxy_6_nitrobenzoic_acid_Structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Benzene ring nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.85,-2.25!"]; C4 [label="C", pos="0.85,-2.25!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"]; // Center of the ring for connections// Substituent nodes COOH_C [label="C", pos="2.6,1.8!"]; COOH_O1 [label="O", pos="3.5,1.0!"]; COOH_OH [label="OH", pos="2.8,3.0!"];

OCH3_O [label="O", pos="-2.2,2.0!"]; OCH3_C [label="CH₃", pos="-3.2,1.5!"];

NO2_N [label="N⁺", pos="-2.6,-0.75!"]; NO2_O1 [label="O⁻", pos="-3.3,0!"]; NO2_O2 [label="O", pos="-3.3,-1.5!"];

// Invisible nodes for double bonds db1 [pos="-0.65,1.125!", shape=point]; db2 [pos="-1.075,-1.5!", shape=point]; db3 [pos="1.075,-1.5!", shape=point];

// Draw ring and substituents C6 -- C1 [label=""]; C1 -- C2 [style=invis]; // Placeholder for double bond C2 -- C3 [label=""]; C3 -- C4 [style=invis]; // Placeholder for double bond C4 -- C5 [label=""]; C5 -- C6 [style=invis]; // Placeholder for double bond C6 -- C2 [label=""]; C6 -- C5 [label=""]; C1 -- OCH3_O [label=""]; OCH3_O -- OCH3_C [label=""]; C1 -- COOH_C [label=""]; COOH_C -- COOH_O1 [style=dashed]; COOH_C -- COOH_OH [label=""]; C2 -- NO2_N [label=""]; NO2_N -- NO2_O1 [label=""]; NO2_N -- NO2_O2 [style=dashed];

// Draw double bonds using invisible center node C6 -- C3 [label=""]; C6 -- C4 [label=""];

// Manually place double bonds node [shape=none, label="="]; db_1_2 [pos="-0.65,0.375!"]; db_3_4 [pos="0,-2.25!"]; db_5_6 [pos="0.65,0.375!"]; }

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of an intermediate are critical for process development, including reaction setup, purification, and formulation. This compound is a solid at room temperature, with solubility in common organic solvents.[1]

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Appearance | Solid | [1] |

| Melting Point | 180 °C | [4] |

| Boiling Point | 374.6 ± 27.0 °C | [4] (Predicted) |

| Density | 1.430 g/cm³ | [4] (Predicted) |

Spectroscopic Profile for Structural Verification

Confirmation of molecular structure is paramount. While direct experimental data may vary by supplier, the expected spectroscopic signatures can be predicted based on the functional groups present. This serves as a self-validating system when acquiring new batches of the material.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by absorptions from the carboxylic acid and nitro groups. Key expected peaks include a broad O-H stretch from the carboxylic acid around 3000 cm⁻¹, a sharp C=O (carbonyl) stretch near 1700 cm⁻¹, and two strong absorptions for the nitro group: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum should reveal three distinct aromatic protons, a singlet for the three methoxy (-OCH₃) protons (typically ~3.9 ppm), and a broad singlet for the acidic carboxylic proton, which often appears far downfield (>10 ppm).

-

¹³C NMR : The carbon spectrum will show eight distinct signals: one for the carbonyl carbon (~165-170 ppm), six for the aromatic carbons, and one for the methoxy carbon (~55-60 ppm).

-

-

Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum should exhibit a molecular ion peak ([M]⁺) at an m/z corresponding to its molecular weight, approximately 197.14.[3] Common fragmentation patterns may include the loss of -OH (m/z 180) or -COOH (m/z 152).[5]

Protocol: Acquiring an ATR-IR Spectrum

This protocol describes a standard, non-destructive method for obtaining an infrared spectrum of a solid sample.

-

Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean. Record a background spectrum of the empty, clean crystal. This is crucial as it will be automatically subtracted from the sample's spectrum.

-

Sample Application : Place a small amount of solid this compound onto the center of the ATR crystal.

-

Pressure Application : Use the instrument's pressure arm to apply firm, even pressure to the sample, ensuring good contact between the solid and the crystal surface. This is essential for a high-quality spectrum.

-

Data Acquisition : Collect the sample spectrum. Typically, 16 to 32 scans are co-added in the mid-infrared range (4000-400 cm⁻¹) to achieve a high signal-to-noise ratio.

-

Data Analysis : The resulting spectrum should be baseline-corrected. Identify and label the wavenumbers (cm⁻¹) for the characteristic peaks (O-H, C=O, N-O stretches) and compare them to reference values to confirm the functional groups.

Synthesis and Chemical Reactivity

This compound is primarily valued for its role as a synthetic intermediate. Its reactivity is governed by its three functional groups, providing multiple handles for molecular elaboration.

-

Carboxylic Acid Group : This group readily undergoes standard transformations such as esterification (reaction with an alcohol under acidic conditions) and amidation (reaction with an amine, often using a coupling agent), allowing for the extension of the molecular framework.[6]

-

Nitro Group : The nitro group is a powerful synthetic linchpin. Its most common and impactful transformation is reduction to an aniline (amino group). This is typically achieved using reagents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. The resulting aminobenzoic acid derivative is a gateway to a vast array of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.[6]

-

Aromatic Ring : The electronic nature of the ring is polarized by the ortho/para-directing, electron-donating methoxy group and the meta-directing, strongly electron-withdrawing nitro group. This substitution pattern influences the regioselectivity of any further electrophilic aromatic substitution reactions.

Caption: General synthetic utility of this compound.

Applications in Drug Development and Research

The utility of this compound stems from its role as a key building block for high-value target molecules.

-

Pharmaceutical Intermediates : The synthesis of Active Pharmaceutical Ingredients (APIs) is a multi-step process where intermediates of high purity are essential.[6][7] This compound provides a functionalized aromatic core that can be elaborated into more complex drug candidates.[2] Nitroaromatic compounds are precursors to a wide range of biologically active molecules, including those with anticancer, antibacterial, and antifungal properties.[8][9]

-

Agrochemical Synthesis : Similar to pharmaceuticals, the development of modern pesticides and herbicides relies on the availability of versatile chemical intermediates to construct molecules with specific biological activities.[1]

-

Material Science : Substituted benzoic acids can be used in the synthesis of specialty polymers and dyes, where the functional groups can be tailored to achieve desired physical or optical properties.[10]

Procuring this intermediate requires careful consideration of purity, typically ≥98%, to ensure reproducibility in subsequent synthetic steps and minimize downstream purification challenges.[2]

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of this compound is essential. Based on data from structurally similar nitrobenzoic acids, the compound should be treated as an irritant.[11]

Table 3: GHS Hazard Information

| Hazard Class | Statement | GHS Code |

| Skin Irritation | Causes skin irritation | H315[11] |

| Eye Irritation | Causes serious eye irritation | H319[11] |

| Specific Target Organ Toxicity | May cause respiratory irritation | H335[11] |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12]

-

Ventilation : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[12]

-

First Aid :

-

Eyes : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12][13]

-

Skin : Wash with plenty of soap and water. If irritation occurs, seek medical advice.[12][13]

-

Inhalation : Remove person to fresh air and keep comfortable for breathing.[12][13]

-

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

References

- Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.

- CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents.

- 2-Methoxy-5-nitrobenzoic acid | C8H7NO5 | CID 284163 - PubChem. PubChem. [Link]

- Applications of 2-Methoxy-6-methylbenzoic Acid: A Key Intermedi

- Procuring this compound: A Guide for R&D Scientists. ChemBeast. [Link]

- The Role of 2-Methyl-3-nitrobenzoic Acid in Pharmaceutical API Development. ChemBeast. [Link]

- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PubMed Central. PubMed Central. [Link]

Sources

- 1. CAS 53967-73-0: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. parchem.com [parchem.com]

- 4. This compound CAS#: 53967-73-0 [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 2-Methoxy-5-nitrobenzoic acid | C8H7NO5 | CID 284163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Methoxy-6-nitrobenzoic Acid

This guide provides a comprehensive technical overview of 2-Methoxy-6-nitrobenzoic acid, a crucial chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, synthesis, and applications, underpinned by a commitment to scientific integrity and practical insights.

Section 1: Core Molecular and Physical Properties

This compound is an aromatic compound with the chemical formula C₈H₇NO₅.[1][2] Its structure is characterized by a benzoic acid backbone substituted with a methoxy group (-OCH₃) and a nitro group (-NO₂). This unique combination of an electron-donating methoxy group and an electron-withdrawing nitro group significantly influences its chemical reactivity and physical properties.[1]

The molecular weight of this compound is approximately 197.14 g/mol .[2][3] This value is a cornerstone for stoichiometric calculations in synthetic protocols and for analytical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₅ | [1][2] |

| Molecular Weight | 197.14 g/mol | [2][3] |

| CAS Number | 53967-73-0 | [1][2][4] |

| Appearance | Solid at room temperature | [1] |

| Melting Point | 180°C | [2] |

| Boiling Point (Predicted) | 374.6 ± 27.0 °C | [2] |

| Density (Predicted) | 1.430 g/cm³ | [2] |

| Solubility | Soluble in organic solvents | [1] |

The presence of the carboxylic acid functional group imparts acidic properties, enabling it to undergo reactions such as esterification and amidation.[1] Furthermore, the nitro group can be reduced, adding to its versatility in synthetic chemistry.[1]

Section 2: Synthesis and Mechanistic Insights

The synthesis of this compound and its analogs often involves multi-step processes. A common precursor is 2-methyl-6-nitrobenzoic acid, which serves as a key raw material.[5][6] The synthesis of this precursor can be achieved through the oxidation of 3-nitro-o-xylene.[5][6][7]

A generalized synthetic pathway can be visualized as follows:

Caption: Generalized synthetic pathway for this compound and its analogs.

Experimental Protocol: Synthesis of 2-methyl-6-nitrobenzoic acid from 3-nitro-o-xylene

This protocol is based on a general procedure described in the literature.[7]

-

Reaction Setup: In a 100 mL autoclave, add 1,2-dimethyl-3-nitrobenzene (3 mmol, 1.0 eq.) and sodium hydroxide (22.5 mmol, 7.5 eq.).

-

Solvent Addition: Add 5 mL of ethanol to the autoclave.

-

Oxygen Purge: Purge the autoclave with oxygen three times.

-

Pressurization and Heating: Maintain the oxygen pressure at 1.8 MPa and heat the reaction in an oil bath at 65°C for 24 hours.

-

Work-up: Upon completion, dilute the reaction mixture with methanol and neutralize the pH to 6-7.

-

Isolation: Remove the solvent under reduced pressure. Add ethyl acetate and dry the organic layer.

-

Purification: Separate the product by column chromatography to obtain 2-methyl-6-nitrobenzoic acid.[7]

The causality behind these steps lies in creating an environment for the selective oxidation of one of the methyl groups of 3-nitro-o-xylene to a carboxylic acid. The use of a pressurized oxygen atmosphere and a strong base facilitates this transformation.

Section 3: Applications in Research and Development

This compound and its derivatives are valuable intermediates in several fields, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][8]

Pharmaceutical Development: Its structural motifs are found in various biologically active molecules. For instance, the related compound 2-methyl-6-nitrobenzoic acid is a precursor for anti-inflammatory and analgesic drugs.[8] The methoxy and nitro functional groups offer handles for further chemical modifications, allowing for the generation of diverse compound libraries for drug discovery screening.

Agrochemicals: This class of compounds is utilized in the formulation of herbicides and pesticides.[8] For example, 2-methyl-6-nitrobenzoic acid is an important raw material for the synthesis of the fungicide metrafenone.[5]

Material Science: The compound can also act as a building block in the production of specialty polymers, contributing to the development of materials with specific properties.[8]

Workflow for Utilizing this compound in Drug Discovery

Sources

- 1. CAS 53967-73-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 53967-73-0 [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 53967-73-0 [chemicalbook.com]

- 5. Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 7. 2-METHYL-6-NITROBENZOIC ACID | 13506-76-8 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

Physical properties of 2-Methoxy-6-nitrobenzoic acid

An In-Depth Technical Guide to the Physical Properties of 2-Methoxy-6-nitrobenzoic Acid

Introduction

This compound, with CAS Number 53967-73-0, is a polysubstituted aromatic carboxylic acid of significant interest in synthetic organic chemistry.[1][2] Its molecular architecture, featuring a carboxylic acid, a methoxy group, and a nitro group on a benzene ring, makes it a versatile intermediate. The electronic interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) and carboxylic acid group (-COOH) imparts unique reactivity to the molecule.[2] This guide provides a comprehensive overview of its core physical properties, outlines robust experimental protocols for their determination, and offers insights into the structural rationale behind these characteristics, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Data Summary

A precise understanding of a compound's physical properties is fundamental to its application in synthesis, formulation, and quality control. The data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₅ | [1][2] |

| Molecular Weight | 197.14 g/mol | [1] |

| CAS Number | 53967-73-0 | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 180°C | [1] |

| Boiling Point | 374.6 ± 27.0 °C (Predicted) | [1] |

| Density | 1.430 g/cm³ (Predicted) | [1] |

| pKa | 1.90 ± 0.30 (Predicted) | [1] |

| Solubility | Soluble in organic solvents. | [2] |

Analysis of Core Physical Properties

Melting Point

The melting point of 180°C is a critical indicator of the compound's purity.[1] A sharp, well-defined melting range is characteristic of a pure crystalline solid. In a laboratory setting, any significant deviation or broadening of this range would suggest the presence of impurities, which can impact reaction yields and selectivity in subsequent synthetic steps.

Boiling Point and Thermal Stability

The boiling point is predicted to be approximately 374.6°C.[1] It is crucial to recognize that this is a computational prediction. Experimentally determining the boiling point of complex organic molecules like this can be challenging, as they often decompose at temperatures below their boiling point at atmospheric pressure. The presence of the nitro group, in particular, can reduce thermal stability.

Solubility Profile

As an aromatic compound with both polar (carboxylic acid, nitro group) and non-polar (benzene ring, methoxy group) characteristics, this compound is generally soluble in common organic solvents.[2] Its solubility in non-polar solvents is limited, while it shows better solubility in polar aprotic solvents like DMSO and polar protic solvents such as methanol and ethanol, a trait common among substituted benzoic acids.[3][4] Its solubility in aqueous media is expected to be low but will increase significantly in alkaline solutions due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.

Acidity (pKa)

The predicted pKa of 1.90 indicates that this compound is a relatively strong organic acid.[1] This heightened acidity compared to benzoic acid (pKa ≈ 4.2) is primarily due to the potent electron-withdrawing inductive and resonance effects of the ortho-nitro group, which stabilizes the conjugate base (carboxylate anion). While the ortho-methoxy group is typically electron-donating, the "ortho effect" in substituted benzoic acids often leads to an increase in acidity regardless of the substituent's electronic nature. This is due to steric hindrance that forces the carboxylic acid group out of the plane of the benzene ring, disrupting resonance stabilization of the undissociated acid form and thereby favoring dissociation.

Caption: Factors influencing the acidity of this compound.

Experimental Protocols for Property Determination

To ensure scientific integrity, the physical properties of a compound must be verifiable through standardized experimental protocols. The following methodologies represent robust approaches for characterizing new batches or validating reference standards.

Protocol 1: Melting Point Determination (Capillary Method)

-

Principle: This method relies on visually observing the temperature at which a small, packed sample in a capillary tube transitions from a solid to a liquid.

-

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Packing: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the apparatus rapidly to about 15-20°C below the expected melting point (180°C). Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range.

-

-

Self-Validation: A pure sample should exhibit a sharp melting range of ≤ 1°C. A broad or depressed melting range indicates the presence of impurities.

Protocol 2: Solubility Determination (Equilibrium Shake-Flask Method)

-

Principle: This gold-standard method determines the equilibrium solubility by allowing a saturated solution to form over an extended period at a constant temperature.

-

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent (e.g., methanol, acetone, water). The presence of undissolved solid is essential.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25°C) for 24-48 hours. This duration allows the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the samples to pellet the solid.

-

Sampling & Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent and determine its concentration using a validated analytical technique, such as UV-Vis spectrophotometry or HPLC with a prepared calibration curve.

-

Calculation: Calculate the original concentration in the supernatant to determine the solubility, typically expressed in g/100 mL or mol/L.

-

-

Self-Validation: To confirm that equilibrium has been reached, samples can be analyzed at multiple time points (e.g., 24, 36, and 48 hours). The solubility value should remain constant once equilibrium is achieved.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally similar nitrobenzoic acids provide essential guidance.[5][6]

-

Hazards: The compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled.

-

Precautions for Safe Handling:

-

Storage Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.[1]

-

First Aid Measures:

Conclusion

This compound is a valuable chemical intermediate with a distinct set of physical properties defined by its unique substitution pattern. Its high melting point, moderate organic solvent solubility, and notable acidity are key parameters that govern its use in research and development. The experimental protocols detailed herein provide a framework for the reliable and reproducible characterization of this and similar compounds, upholding the principles of scientific integrity essential for drug discovery and material science professionals.

References

- Google Patents. (n.d.). Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.

- Capot Chemical. (n.d.). MSDS of 2-(Methoxycarbonyl)-6-nitrobenzoic acid.

- Google Patents. (n.d.). Preparation method of 2-methoxy-6-methylbenzoic acid.

- PubChem. (n.d.). 2-Methoxy-5-nitrobenzoic acid.

Sources

- 1. This compound CAS#: 53967-73-0 [m.chemicalbook.com]

- 2. CAS 53967-73-0: this compound | CymitQuimica [cymitquimica.com]

- 3. 2-METHYL-6-NITROBENZOIC ACID | 13506-76-8 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. capotchem.cn [capotchem.cn]

- 8. synquestlabs.com [synquestlabs.com]

A Researcher's Guide to Determining the Aqueous Solubility of 2-Methoxy-6-nitrobenzoic Acid: A Methodological Whitepaper

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine and model the aqueous solubility of 2-Methoxy-6-nitrobenzoic acid. In the absence of extensive published data for this specific compound, this whitepaper emphasizes robust experimental design, procedural fidelity, and rigorous data analysis. We delve into the causality behind experimental choices, presenting self-validating protocols grounded in established scientific principles. This guide is structured to empower researchers to generate high-quality, reliable solubility data, a critical parameter in drug discovery and development.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

Aqueous solubility is a cornerstone of a drug candidate's developability profile, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) properties. For an active pharmaceutical ingredient (API) like this compound, a derivative of the common benzoic acid scaffold, understanding its solubility is paramount for formulation design, predicting bioavailability, and ensuring consistent therapeutic efficacy. This guide will walk you through a systematic approach to experimentally determine, analytically quantify, and thermodynamically model the solubility of this compound.

Foundational Principles: "Like Dissolves Like" and Beyond

The adage "like dissolves like" provides a preliminary, qualitative assessment of solubility. It suggests that substances with similar polarities are more likely to be soluble in each other. This compound possesses both polar (carboxylic acid, nitro group, methoxy group) and non-polar (benzene ring) functionalities, suggesting a nuanced solubility profile. While it is expected to have some degree of aqueous solubility due to the presence of hydrogen bond donors and acceptors, the overall solubility will be a balance of these interactions.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a solid in a liquid is the shake-flask method.[1] This technique is designed to achieve a saturated solution, where the dissolved solute is in equilibrium with the undissolved solid.

Rationale for the Shake-Flask Method

The shake-flask method is favored for its simplicity, reliability, and ability to achieve true thermodynamic equilibrium.[2] By ensuring an excess of the solid is present, the resulting concentration of the solute in the solution represents its maximum solubility under the given conditions.

Detailed Experimental Protocol

Materials:

-

This compound (high purity)

-

Selected aqueous buffer (e.g., phosphate-buffered saline pH 7.4) or purified water

-

Scintillation vials or glass flasks with screw caps

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Validated analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the aqueous buffer. The presence of undissolved solid is crucial.

-

Equilibration: Tightly seal the vials and place them in a temperature-controlled orbital shaker set at the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the solubility has reached a plateau.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a period to allow the excess solid to sediment.[4]

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant. Immediately filter the supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification of this compound

Accurate quantification of the dissolved compound is as crucial as the equilibration process itself. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and UV-Vis Spectrophotometry are two commonly employed techniques.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a powerful technique that separates the analyte from potential impurities before quantification, offering high specificity and sensitivity.[5]

Principle: The filtered sample is injected into a liquid chromatograph. A mobile phase carries the sample through a column packed with a stationary phase. Based on its affinity for the stationary phase, this compound will elute at a specific retention time. A UV detector measures the absorbance of the eluting compound, and the peak area is proportional to its concentration.[6]

Typical HPLC Method Parameters:

| Parameter | Recommended Condition |

| Stationary Phase | C18 column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and acidified water (e.g., with 0.1% phosphoric or formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by UV-Vis spectral analysis (likely in the 210-270 nm range due to the nitroaromatic structure)[7] |

| Column Temperature | 25 °C |

| Injection Volume | 10 - 20 µL |

Protocol for Quantification:

-

Prepare a Calibration Curve: Create a series of standard solutions of this compound of known concentrations in the same aqueous buffer used for the solubility experiment.

-

Analyze Standards and Samples: Inject the standard solutions to establish a linear relationship between concentration and peak area. Then, inject the filtered samples from the solubility experiment.

-

Calculate Concentration: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

UV-Vis Spectrophotometry

For a more rapid, though less specific, analysis, UV-Vis spectrophotometry can be employed, provided no other components in the solution absorb at the same wavelength as the analyte.

Principle: The absorbance of the filtered solution is measured at the wavelength of maximum absorbance (λmax) for this compound. According to the Beer-Lambert law, absorbance is directly proportional to the concentration.[8]

Protocol for Quantification:

-

Determine λmax: Scan a dilute solution of this compound in the aqueous buffer using a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance.

-

Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the determined λmax.

-

Analyze Samples: Measure the absorbance of the filtered samples.

-

Calculate Concentration: Use the calibration curve to determine the concentration of the unknown samples.

Caption: Comparative Workflow for HPLC-UV and UV-Vis Quantification.

Thermodynamic Modeling of Solubility

Determining solubility at various temperatures allows for the calculation of key thermodynamic parameters, providing deeper insight into the dissolution process.

The van't Hoff Equation

The van't Hoff equation describes the temperature dependence of the equilibrium constant, which in this case is the solubility.[9] A plot of the natural logarithm of the mole fraction solubility (ln x) versus the reciprocal of the absolute temperature (1/T) yields a straight line, from which the enthalpy (ΔH°sol) and entropy (ΔS°sol) of solution can be determined.[10]

Key Thermodynamic Parameters:

-

Gibbs Free Energy of Solution (ΔG°sol): Indicates the spontaneity of the dissolution process. A negative value signifies a spontaneous process.

-

Enthalpy of Solution (ΔH°sol): Describes the heat exchange during dissolution. A positive value indicates an endothermic process (solubility increases with temperature), while a negative value indicates an exothermic process (solubility decreases with temperature).

-

Entropy of Solution (ΔS°sol): Represents the change in disorder of the system upon dissolution.

Advanced Thermodynamic Models

For more rigorous data fitting and prediction, several semi-empirical models are commonly used:

-

Modified Apelblat Model: This model is widely used to correlate experimental solubility data with temperature. It generally provides a good fit for a variety of solutes and solvents.[11][12]

-

λh (Buchowski) Model: This model is another effective tool for correlating solubility data with temperature and can provide insights into the association of solute molecules in the saturated solution.[13]

-

Jouyban-Acree Model: This model is particularly useful for predicting the solubility of a solute in binary solvent mixtures at different temperatures.[2][14]

-

NRTL and UNIQUAC Models: These are local composition models that can be applied to describe solid-liquid equilibria, especially in more complex systems.[4][15]

The choice of model depends on the complexity of the system and the desired level of predictive accuracy.

Scientific Integrity and Data Validation

To ensure the trustworthiness of the generated solubility data, adherence to Good Laboratory Practices (GLP) and principles of analytical method validation are essential.[16]

-

Method Validation: The chosen analytical method (HPLC-UV or UV-Vis) must be validated according to ICH guidelines (Q2(R1)/Q2(R2)) for parameters such as specificity, linearity, range, accuracy, and precision.[16][17]

-

System Suitability: For chromatographic methods, system suitability tests should be performed before each run to ensure the performance of the analytical system.

-

Replicates: All solubility measurements should be performed in at least triplicate to assess the precision of the experimental method.

-

Data Integrity: All raw data, calculations, and experimental conditions should be meticulously documented.[16]

Conclusion

This technical guide has outlined a comprehensive and robust methodology for the experimental determination, analytical quantification, and thermodynamic modeling of the aqueous solubility of this compound. By following these detailed protocols and adhering to the principles of scientific integrity, researchers can generate high-quality, reliable data that is fit for purpose in the demanding landscape of pharmaceutical research and development. The causality-driven approach to experimental design and the emphasis on self-validating systems are intended to provide a solid foundation for understanding and applying this critical physicochemical parameter.

References

- ICH (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

- Prausnitz, J. M., & Renon, H. (1968). The Non-Random Two-Liquid Model. AIChE Journal, 14(1), 135-144.

- Jouyban, A., Chan, H. K., Khoubnasabjafari, M., & Acree, W. E. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Chemical and Pharmaceutical Bulletin, 54(4), 428-431. [Link]

- Jiménez, D. M., & Martínez, F. (2006). Thermodynamic analysis of the solubility of naproxen in ethanol+ water cosolvent mixtures. Physics and Chemistry of Liquids, 45(5), 475-488.

- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).

- Agoes, G. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Journal of Chemical and Pharmaceutical Research, 13(8), 1-10.

- Abrams, D. S., & Prausnitz, J. M. (1975). Statistical thermodynamics of liquid mixtures: A new expression for the excess Gibbs energy of partly or completely miscible systems. AIChE Journal, 21(1), 116-128.

- Lee, J. H., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(10), 1599. [Link]

- Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. [Link]

- Manjula, S., et al. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Journal of Molecular Liquids, 339, 116801.

- International Journal of Research and Review. (2025).

- BioAssay Systems. Solubility Testing – Shake Flask Method Summary. [Link]

- Zhang, Y., et al. (2022). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents.

- Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]

- Jurnal UPI. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. [Link]

- IU Indianapolis ScholarWorks. (2019). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]

- ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

- ResearchGate. (n.d.). UV-vis absorption spectra of the reduction of various nitro compounds. [Link]

- Jurnal UPI. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. [Link]

- Jouyban, A., & Acree, W. E. (2005). Mathematical representation of solubility of electrolytes in binary solvent mixtures using Jouyban-Acree model. Chemical & Pharmaceutical Bulletin, 53(12), 1591-1593. [Link]

- Coutinho, J. A. P., & Andersen, S. I. (1999). Predictive local composition models: NRTL and UNIQUAC and their application to model solid–liquid equilibrium of n-alkanes. Fluid Phase Equilibria, 158-160, 637-646.

- Wikipedia. (n.d.). UNIQUAC. [Link]

Sources

- 1. aidic.it [aidic.it]

- 2. Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mathematical representation of solubility of electrolytes in binary solvent mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sweet.ua.pt [sweet.ua.pt]

- 5. Mathematical Representation of Solubility of Electrolytes in Binary Solvent Mixtures Using Jouyban–Acree Model [jstage.jst.go.jp]

- 6. mdpi.com [mdpi.com]

- 7. Non-random two-liquid model - Wikipedia [en.wikipedia.org]

- 8. database.ich.org [database.ich.org]

- 9. researchgate.net [researchgate.net]

- 10. Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. | Semantic Scholar [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model [jstage.jst.go.jp]

- 15. UNIQUAC - Wikipedia [en.wikipedia.org]

- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 17. scribd.com [scribd.com]

Spectroscopic Characterization of 2-Methoxy-6-nitrobenzoic Acid: A Technical Guide for Researchers

Introduction

2-Methoxy-6-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, possesses a unique molecular architecture that presents both opportunities and challenges in its characterization.[1] The strategic placement of a methoxy group and a nitro group on the benzoic acid backbone significantly influences its electronic properties and reactivity.[1] A thorough understanding of its spectroscopic signature is paramount for researchers in drug development and organic synthesis to ensure purity, confirm identity, and elucidate reaction mechanisms.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound. As direct experimental spectra for this specific molecule are not always readily available in public repositories, this guide leverages a combination of predicted data and comparative analysis with structurally similar compounds to offer a robust framework for its characterization. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to be a practical resource for scientists at the bench.

Molecular Structure and Key Features

This compound (C₈H₇NO₅, Molar Mass: 197.14 g/mol ) is a substituted aromatic carboxylic acid.[1][2][3] The key structural features that dictate its spectroscopic properties are:

-

Aromatic Ring: The benzene ring provides a scaffold for the functional groups and gives rise to characteristic signals in NMR and IR spectroscopy.

-

Carboxylic Acid Group (-COOH): This functional group is readily identifiable by its acidic proton in ¹H NMR and its strong carbonyl and hydroxyl stretches in IR spectroscopy.

-

Methoxy Group (-OCH₃): The methyl protons of the methoxy group exhibit a characteristic singlet in the ¹H NMR spectrum.

-

Nitro Group (-NO₂): A strong electron-withdrawing group, the nitro functionality significantly influences the chemical shifts of the aromatic protons and carbons. It also has distinct stretching frequencies in the IR spectrum.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The electron-withdrawing nitro group and the electron-donating methoxy group will influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~10-13 | Broad Singlet | Carboxylic Acid (-COOH) |

| ~7.6-7.9 | Multiplet | Aromatic H |

| ~7.2-7.5 | Multiplet | Aromatic H |

| ~3.9 | Singlet | Methoxy (-OCH₃) |

Note: Predicted values are based on the analysis of similar compounds such as 2-Methyl-6-nitrobenzoic acid and 3-Methoxy-2-nitrobenzoic acid.[4][5] The broadness of the carboxylic acid proton is due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~165-170 | Carboxylic Acid Carbonyl (C=O) |

| ~150-155 | Aromatic C-OCH₃ |

| ~145-150 | Aromatic C-NO₂ |

| ~120-140 | Aromatic C-H |

| ~110-120 | Aromatic C-H |

| ~55-60 | Methoxy Carbon (-OCH₃) |

Note: The chemical shifts are estimated based on known substituent effects on benzene and data from related compounds.[6][7]

Experimental Protocol for NMR Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube to a final volume of approximately 0.6-0.7 mL.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[8]

-

The instrument should be equipped with a probe capable of both ¹H and ¹³C detection.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-14 ppm).

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. The spectral width should be set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Table 3: Characteristic Infrared (IR) Absorptions for this compound

| Wavenumber (cm⁻¹) | Description | Functional Group |

| ~2500-3300 | Broad O-H stretch | Carboxylic Acid |

| ~1700-1725 | C=O stretch | Carboxylic Acid |

| ~1520-1560 | Asymmetric NO₂ stretch | Nitro Group |

| ~1340-1380 | Symmetric NO₂ stretch | Nitro Group |

| ~1250-1300 | C-O stretch | Aryl Ether |

| ~2850-3000 | C-H stretch | Methoxy & Aromatic |

Note: The IR absorption values are based on characteristic frequencies for the respective functional groups and data from similar compounds.[9][10]

Experimental Protocol for IR Spectroscopy (ATR)

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrumentation:

-

A benchtop FT-IR spectrometer equipped with an ATR accessory is commonly used.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument scans the mid-infrared range (typically 4000-400 cm⁻¹).

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z (amu) | Relative Intensity (%) | Assignment |

| 197 | Moderate | [M]⁺ (Molecular Ion) |

| 180 | High | [M-OH]⁺ |

| 152 | Moderate | [M-NO₂]⁺ |

| 135 | High | [M-COOH-CH₃]⁺ |

Note: Fragmentation patterns are predicted based on the analysis of similar aromatic nitro compounds and benzoic acid derivatives.[11][12]

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile, methanol).

-

-

Instrumentation:

-

A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) is used.

-

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

-

Data Analysis:

-

Identify the molecular ion peak [M]⁺.

-

Analyze the fragmentation pattern to identify characteristic losses corresponding to the functional groups.

-

Sources

- 1. CAS 53967-73-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 53967-73-0 [chemicalbook.com]

- 3. This compound CAS#: 53967-73-0 [m.chemicalbook.com]

- 4. 2-METHYL-6-NITROBENZOIC ACID(13506-76-8) 1H NMR spectrum [chemicalbook.com]

- 5. 3-METHOXY-2-NITROBENZOIC ACID(4920-80-3) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 2-Nitrobenzoic acid(552-16-9) 13C NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Benzoic acid, 2-methoxy- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-Methyl-6-nitrobenzoic acid [webbook.nist.gov]

A Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Methoxy-6-nitrobenzoic Acid

This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methoxy-6-nitrobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral data, underpinned by fundamental principles of NMR spectroscopy and an understanding of substituent effects in aromatic systems.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a substituted aromatic compound like this compound, NMR is crucial for confirming the substitution pattern and understanding the electronic effects of the functional groups on the benzene ring.

The structure of this compound, with a carboxylic acid, a methoxy group, and a nitro group all attached to a benzene ring, presents a fascinating case for NMR analysis. The interplay of the electron-donating methoxy group and the electron-withdrawing nitro and carboxylic acid groups creates a unique electronic environment that is reflected in the chemical shifts and coupling patterns of the aromatic protons and carbons.

Predicted ¹H NMR Spectrum of this compound

Due to the limited availability of public experimental spectra for this compound, the following analysis is based on a predicted ¹H NMR spectrum, supported by data from structurally similar compounds and established substituent effects. The prediction suggests a complex and informative spectrum.

Molecular Structure and Proton Environments:

Figure 1. Structure of this compound with proton labeling.

Analysis of Predicted ¹H NMR Signals:

The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to H-3, H-4, and H-5.

-

H-4 (Predicted shift: ~7.8-8.0 ppm, Triplet): This proton is expected to be the most deshielded of the aromatic protons. It is situated para to the methoxy group and meta to both the nitro and carboxylic acid groups. The strong electron-withdrawing nature of the nitro and carboxylic acid groups significantly deshields this proton. It is predicted to appear as a triplet due to coupling with both H-3 and H-5 with similar coupling constants (³JHH ≈ 8 Hz).

-

H-3 (Predicted shift: ~7.5-7.7 ppm, Doublet of doublets): This proton is ortho to the methoxy group and meta to the nitro group. The electron-donating methoxy group will have a shielding effect, while the nitro group will have a deshielding effect. It will be split into a doublet by H-4 (³JHH ≈ 8 Hz) and a smaller doublet by H-5 (⁴JHH ≈ 1-2 Hz), resulting in a doublet of doublets.

-

H-5 (Predicted shift: ~7.4-7.6 ppm, Doublet of doublets): This proton is ortho to the nitro group and meta to the methoxy group. The strong deshielding effect of the ortho-nitro group will be the dominant factor. It will be split into a doublet by H-4 (³JHH ≈ 8 Hz) and a smaller doublet by H-3 (⁴JHH ≈ 1-2 Hz), appearing as a doublet of doublets.

-

-OCH₃ (Predicted shift: ~3.9-4.1 ppm, Singlet): The protons of the methoxy group are not coupled to any other protons and will therefore appear as a sharp singlet. Its chemical shift is in the typical range for methoxy groups attached to an aromatic ring.

-

-COOH (Predicted shift: >10 ppm, Broad Singlet): The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water in the solvent. Its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted spectrum for this compound is expected to show eight distinct signals.

Molecular Structure and Carbon Environments:

Figure 2. Structure of this compound with carbon labeling.

Analysis of Predicted ¹³C NMR Signals:

-

C=O (Predicted shift: ~165-170 ppm): The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule and will appear at a very low field.

-

C-2 (Predicted shift: ~155-160 ppm): This carbon is attached to the electron-donating methoxy group, which causes a significant downfield shift.

-

C-6 (Predicted shift: ~145-150 ppm): This carbon is attached to the electron-withdrawing nitro group, which also results in a downfield shift.

-

C-4 (Predicted shift: ~135-140 ppm): This carbon is expected to be deshielded due to the influence of the electron-withdrawing groups.

-

C-1 (Predicted shift: ~125-130 ppm): This is the ipso-carbon attached to the carboxylic acid group.

-

C-5 (Predicted shift: ~120-125 ppm): This carbon is ortho to the nitro group and will be deshielded.

-

C-3 (Predicted shift: ~115-120 ppm): This carbon is ortho to the methoxy group and will experience some shielding.

-

-OCH₃ (Predicted shift: ~55-60 ppm): The carbon of the methoxy group will appear in the typical upfield region for such functional groups.

Data Summary

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic | ~7.8-8.0 | Triplet | H-4 |

| Aromatic | ~7.5-7.7 | Doublet of doublets | H-3 |

| Aromatic | ~7.4-7.6 | Doublet of doublets | H-5 |

| Methoxy | ~3.9-4.1 | Singlet | -OCH₃ |

| Carboxylic Acid | >10 | Broad Singlet | -COOH |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbonyl | ~165-170 | C=O |

| Aromatic | ~155-160 | C-2 |

| Aromatic | ~145-150 | C-6 |

| Aromatic | ~135-140 | C-4 |

| Aromatic | ~125-130 | C-1 |

| Aromatic | ~120-125 | C-5 |

| Aromatic | ~115-120 | C-3 |

| Methoxy | ~55-60 | -OCH₃ |

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following is a generalized protocol for the preparation and acquisition of NMR spectra for a solid aromatic acid like this compound.

Workflow for NMR Sample Preparation and Data Acquisition:

Figure 3. A generalized workflow for NMR analysis.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices for aromatic acids. Add approximately 0.6-0.7 mL of the chosen solvent to the vial.

-

Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

-

Filtration and Transfer: To ensure a homogeneous magnetic field and sharp NMR signals, it is crucial to remove any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Instrumentation: Insert the NMR tube into the spectrometer's probe.

-

Instrument Setup: Perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent, tuning the probe to the correct frequencies for ¹H and ¹³C, and shimming the magnetic field to achieve high homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters, such as a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate pulse width, and a suitable relaxation delay.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. As ¹³C has a much lower natural abundance and gyromagnetic ratio than ¹H, a larger number of scans and a longer acquisition time will be necessary. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase correction and baseline correction to obtain a clean spectrum.

-

Data Analysis: Calibrate the chemical shift axis using the TMS signal. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Pick the peaks in both spectra and assign them to the corresponding nuclei in the this compound molecule based on their chemical shifts, multiplicities, and coupling constants.

Conclusion

This technical guide provides a comprehensive overview and interpretation of the predicted ¹H and ¹³C NMR spectra of this compound. The detailed analysis of the expected chemical shifts and coupling patterns, grounded in the principles of substituent effects, serves as a valuable resource for the structural verification and characterization of this and similar aromatic compounds. The provided experimental protocol outlines the best practices for obtaining high-quality NMR data, ensuring reliable and reproducible results for researchers in the field of chemical synthesis and drug development.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- NMRDB.

- ChemAxon NMR Predictor. [Link]

The Interplay of Methoxy and Nitro Groups on the Reactivity of 2-Methoxy-6-nitrobenzoic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the role of the methoxy and nitro substituents in dictating the chemical reactivity of 2-Methoxy-6-nitrobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the intricate electronic and steric effects that govern the behavior of this highly substituted aromatic carboxylic acid. By integrating fundamental principles with practical experimental insights, this guide serves as a valuable resource for predicting and manipulating the reactivity of this versatile chemical entity.

Introduction: A Molecule of Contrasting Influences

This compound presents a fascinating case study in substituent effects in organic chemistry. The benzene ring is adorned with three key functional groups: a carboxylic acid, a methoxy group, and a nitro group. The positioning of the methoxy and nitro groups ortho to the carboxylic acid functionality creates a unique chemical environment dominated by a push-pull electronic system and significant steric hindrance. Understanding the interplay of these factors is paramount to predicting the molecule's behavior in chemical transformations and for its strategic utilization in synthetic chemistry.

The methoxy group (-OCH₃), with its lone pairs on the oxygen atom, is a powerful resonance electron-donating group (+R) and a moderately inductive electron-withdrawing group (-I).[1] Conversely, the nitro group (-NO₂) is one of the strongest electron-withdrawing groups, exerting its influence through both resonance (-M) and inductive (-I) effects.[2] The juxtaposition of these opposing electronic forces, coupled with their sterically demanding presence in the ortho positions, culminates in a molecule with distinct and often non-intuitive reactivity patterns.

The "Ortho Effect" and Acidity: A Quantitative Perspective

A defining characteristic of this compound is its pronounced acidity, a direct consequence of the "ortho effect." This well-documented phenomenon in substituted benzoic acids leads to an increase in acidity for almost all ortho-substituted derivatives, irrespective of the electronic nature of the substituent.[1][3][4] This effect is attributed to a combination of steric and electronic factors. In the case of this compound, the steric bulk of the methoxy and nitro groups forces the carboxylic acid group out of the plane of the benzene ring.[3] This disruption of coplanarity inhibits the resonance delocalization of the carboxylic acid's pi electrons into the aromatic system, thereby increasing the acidity of the proton.[5]

The powerful electron-withdrawing nature of the ortho-nitro group further enhances the acidity by stabilizing the resulting carboxylate anion through induction.[2] While the methoxy group is generally considered electron-donating, its inductive effect is electron-withdrawing, contributing to the overall acidity enhancement in this specific arrangement.

| Compound | pKa (Predicted/Experimental) | Reference |

| Benzoic Acid | 4.20 | [1] |

| 2-Nitrobenzoic Acid | 2.17 | [6] |

| 2-Methoxybenzoic Acid | 4.09 | [7] |

| This compound | 1.90 ± 0.30 (Predicted) | [4][6] |

As the data in the table illustrates, the predicted pKa of this compound is significantly lower than that of benzoic acid and its monosubstituted ortho-derivatives, highlighting the synergistic effect of the two ortho substituents on the acidity of the carboxylic acid proton.

Reactivity of the Carboxylic Acid Group: The Challenge of Steric Hindrance

The steric congestion around the carboxylic acid group in this compound presents a significant kinetic barrier to reactions involving this functionality, most notably esterification.

Esterification: Overcoming Steric Shielding

Direct esterification of 2,6-disubstituted benzoic acids, such as this compound, is notoriously difficult under standard Fischer esterification conditions.[8][9] The bulky ortho substituents effectively shield the carboxylic acid from nucleophilic attack by an alcohol. To achieve successful esterification, more forcing conditions or alternative strategies are often necessary.

This protocol provides a general approach for the esterification of sterically hindered benzoic acids and may require optimization for this compound.

Materials:

-

Sterically hindered benzoic acid (e.g., this compound) (1.0 eq)

-

Alcohol (e.g., Methanol or Ethanol) (large excess, 20-50 eq)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~0.1-0.2 eq) or a solid acid catalyst like modified Montmorillonite K10.[9]

-

Anhydrous organic solvent (e.g., Toluene) if using a Dean-Stark apparatus.

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the sterically hindered benzoic acid and the alcohol.

-

Carefully add the concentrated sulfuric acid to the stirring solution.

-

Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Due to steric hindrance, extended reaction times (12-48 hours) may be required.[8]

-